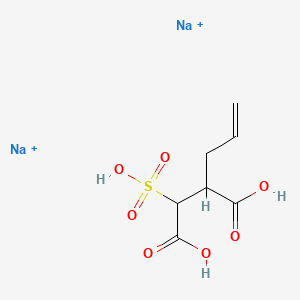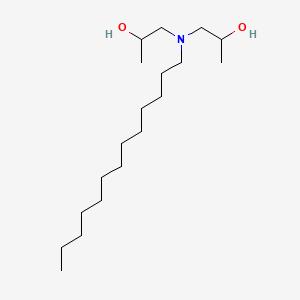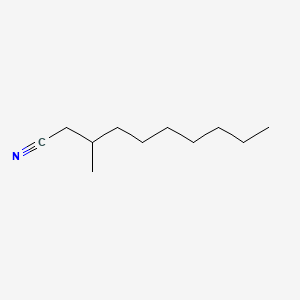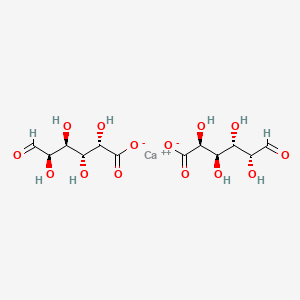
2,2'-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide typically involves the reaction of N-(ethoxycarbonyl)methylbenzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to enhance efficiency and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The disulfide bond in 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol compounds.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in disulfide bond formation studies.
Biology: Employed in the study of protein disulfide bonds and their role in protein folding and stability.
Industry: Utilized in the production of polymers and materials that require specific disulfide linkages for enhanced properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein folding and stability.
Comparison with Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of ethoxycarbonyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of ethoxycarbonyl groups.
Uniqueness: 2,2’-Dithiobis(N-(ethoxycarbonyl)methyl)benzamide is unique due to the presence of ethoxycarbonyl groups, which can influence its reactivity and solubility. This makes it distinct from other disulfide-linked benzamides and potentially more suitable for specific applications in research and industry.
Properties
CAS No. |
98051-90-2 |
|---|---|
Molecular Formula |
C22H24N2O6S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]acetate |
InChI |
InChI=1S/C22H24N2O6S2/c1-3-29-19(25)13-23-21(27)15-9-5-7-11-17(15)31-32-18-12-8-6-10-16(18)22(28)24-14-20(26)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
NJKSDRWYJVZSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)












